![molecular formula C15H12KN3O2S B3376110 Potassium {4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanide CAS No. 1172003-50-7](/img/structure/B3376110.png)
Potassium {4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanide
Overview
Description
Potassium {4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanide is a chemical compound with the CAS Number: 1172003-50-7 . It has a molecular weight of 337.44 and its molecular formula is C15H12KN3O2S . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13N3O2S.K/c1-8-9(2)20-14-11(8)12(17-15(21)18-14)16-13(19)10-6-4-3-5-7-10;/h3-7H,1-2H3,(H2,16,17,18,19,21);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Multi-targeted Receptor Tyrosine Kinase and Microtubule Inhibitors
This compound is structurally similar to a series of conformationally restricted, 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines, which have been designed to explore the bioactive conformation required for dual inhibition of microtubule assembly and receptor tyrosine kinases (RTKs) . These compounds show promising results in inhibiting both microtubule assembly and RTKs, which are crucial for cell division and growth . Therefore, they could potentially be used as antitumor agents .
Potential Antitumor Agents
The tetrahydroquinoline analog of this compound has shown potent dual tubulin and RTK inhibitory activities . It has highly potent activity against many NCI cancer cell lines, including several chemo-resistant cell lines . This suggests that “Potassium {4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanide” could potentially be used in cancer treatment, particularly for chemo-resistant cancers .
Pharmaceutical Testing
This compound can be used for pharmaceutical testing . High-quality reference standards of this compound are available for accurate results .
Safety and Hazards
properties
IUPAC Name |
potassium;4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidine-2-thiolate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S.K/c1-8-9(2)20-14-11(8)12(17-15(21)18-14)16-13(19)10-6-4-3-5-7-10;/h3-7H,1-2H3,(H2,16,17,18,19,21);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJILBAWVDKBED-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC(=NC(=C12)NC(=O)C3=CC=CC=C3)[S-])C.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12KN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium {4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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